molecular formula C11H18IN3O B6246488 N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide CAS No. 2077504-37-9

N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide

Cat. No. B6246488
CAS RN: 2077504-37-9
M. Wt: 335.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

'N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide (4-MPDMG) is an organic compound with a wide range of applications in scientific research. It is an important tool for studying biochemical and physiological processes in a variety of organisms. 4-MPDMG has been used in a variety of lab experiments, including those related to drug research and development, biochemistry, and physiology.

Scientific Research Applications

N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide has been used in a variety of scientific research applications. It has been used to study the effects of drugs on the nervous system, as well as to investigate the biochemical and physiological effects of certain compounds. Additionally, N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide has been used to study the effects of certain drugs on the cardiovascular system, as well as to investigate the biochemical and physiological effects of certain compounds on the immune system.

Mechanism of Action

N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide is believed to act as an agonist at certain receptors in the body, such as the dopamine receptor. When it binds to these receptors, it triggers a cascade of biochemical and physiological responses that can affect a variety of processes in the body. For example, it can affect the release of neurotransmitters, the production of hormones, and the activity of certain enzymes.
Biochemical and Physiological Effects
N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide has been shown to have a variety of effects on biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased alertness and improved mood. Additionally, it has been shown to reduce inflammation and improve the function of the immune system.

Advantages and Limitations for Lab Experiments

The use of N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide in lab experiments has several advantages. It is easy to synthesize and is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively inexpensive, making it a cost-effective choice for many experiments. However, there are some limitations to its use in lab experiments. For example, it is not always easy to accurately measure the concentration of N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide in a sample, which can make it difficult to accurately measure its effects.

Future Directions

There are a variety of potential future directions for N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide research. For example, further research could be conducted on the effects of N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide on the cardiovascular system, as well as its potential use in the treatment of various diseases. Additionally, further research could be conducted on the biochemical and physiological effects of N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide, as well as its potential use in drug development. Finally, further research could be conducted on the safety and efficacy of N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide, as well as its potential use in the treatment of various neurological disorders.

Synthesis Methods

N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide can be synthesized in a two-step process. First, 4-methoxyphenylacetonitrile is reacted with dimethylformamide and a base, such as sodium hydroxide, to form 4-methoxyphenylacetonitrile dimethylguanidine. This intermediate is then reacted with hydroiodic acid to form the desired product, N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 'N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide' involves the reaction of N,N'-dimethylguanidine with 4-methoxybenzyl chloride followed by treatment with hydroiodic acid.", "Starting Materials": [ "N,N'-dimethylguanidine", "4-methoxybenzyl chloride", "Hydroiodic acid" ], "Reaction": [ "Step 1: N,N'-dimethylguanidine is dissolved in anhydrous ether and cooled to 0°C.", "Step 2: 4-methoxybenzyl chloride is added dropwise to the solution with stirring at 0°C.", "Step 3: The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Step 4: The mixture is filtered and the solvent is removed under reduced pressure.", "Step 5: The residue is dissolved in water and hydroiodic acid is added dropwise with stirring.", "Step 6: The resulting precipitate is filtered and washed with water.", "Step 7: The product is dried under vacuum to obtain 'N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide'." ] }

CAS RN

2077504-37-9

Product Name

N'-[(4-methoxyphenyl)methyl]-N,N'-dimethylguanidine hydroiodide

Molecular Formula

C11H18IN3O

Molecular Weight

335.2

Purity

95

Origin of Product

United States

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